Pyridine, 2-(methylthio)-3-nitro-
Overview
Description
Pyridine, 2-(methylthio)-3-nitro- is a chemical compound that belongs to the group of heterocyclic organic compounds. It is a yellowish crystalline solid that is soluble in water and other organic solvents. Pyridine, 2-(methylthio)-3-nitro- is widely used in scientific research due to its unique chemical properties.
Safety and Hazards
“Pyridine, 2-(methylthio)-” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as causing skin irritation, serious eye irritation, and harmful if swallowed, in contact with skin, or if inhaled . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .
Mechanism of Action
Target of Action
Similar compounds with a methylthio group have been found to interact with various enzymes and receptors . For instance, Methylthioinosine has been reported to interact with Purine nucleoside phosphorylase DeoD-type in Escherichia coli .
Mode of Action
This interaction could potentially alter cellular processes, although the specific changes would depend on the nature of the target and the context of the interaction .
Biochemical Pathways
For example, in the case of certain orchids, (methylthio)phenols are emitted to deceive their pollinators
Pharmacokinetics
Pharmacokinetics involves understanding how the body affects a drug, including its absorption, distribution, metabolism, and excretion These factors significantly impact a drug’s bioavailability and its overall effect on the body
Properties
IUPAC Name |
2-methylsulfanyl-3-nitropyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2S/c1-11-6-5(8(9)10)3-2-4-7-6/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZSIPHNDAHATA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80341281 | |
Record name | Pyridine, 2-(methylthio)-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80341281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22746-79-8 | |
Record name | Pyridine, 2-(methylthio)-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80341281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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